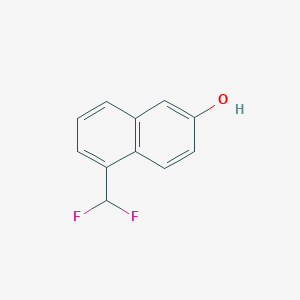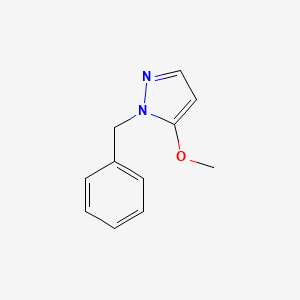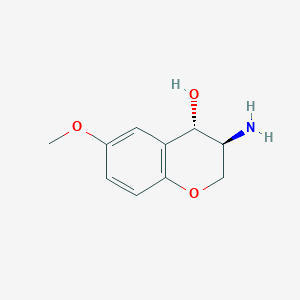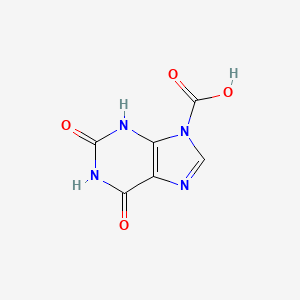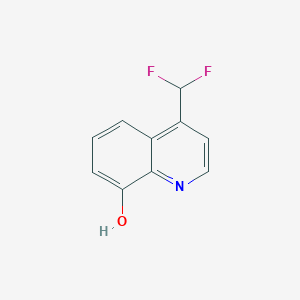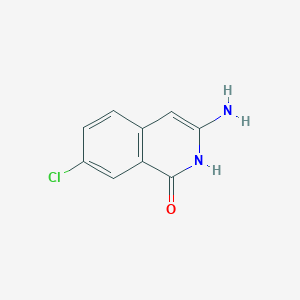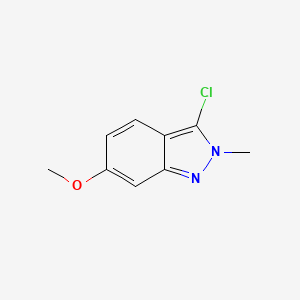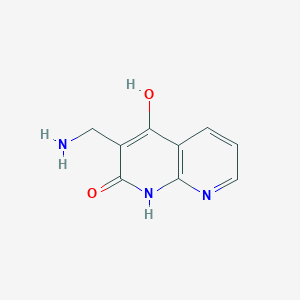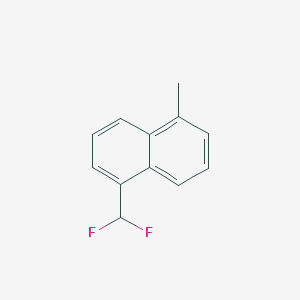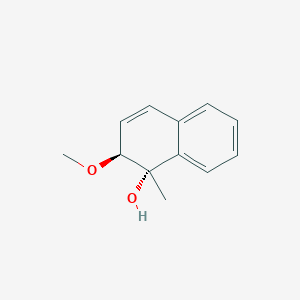
(5-(Thiazol-5-yl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Thiazol-5-yl)pyridin-3-yl)methanol is a heterocyclic compound that contains both a thiazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiazol-5-yl)pyridin-3-yl)methanol typically involves the reaction of a thiazole derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where the thiazole derivative is reacted with a pyridine aldehyde in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(5-(Thiazol-5-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(5-(Thiazol-5-yl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of (5-(Thiazol-5-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (5-(Thiazol-5-yl)pyridin-2-yl)methanol
- (5-(Thiazol-4-yl)pyridin-3-yl)methanol
- (5-(Thiazol-5-yl)pyridin-4-yl)methanol
Uniqueness
(5-(Thiazol-5-yl)pyridin-3-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
1346687-56-6 |
|---|---|
分子式 |
C9H8N2OS |
分子量 |
192.24 g/mol |
IUPAC名 |
[5-(1,3-thiazol-5-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-4,6,12H,5H2 |
InChIキー |
QNGOTGXRGXMPAG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C2=CN=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)

